4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and aromatic systems. The compound features a butanol backbone with specific substitution patterns that distinguish it from other members of the diphenylbutanol family. The structural framework consists of a four-carbon chain bearing a terminal hydroxyl group at position 1, phenyl substituents at positions 3 and 4, and a substituted phenyl group at position 4 containing a dimethylaminoethoxy side chain.
Related compounds documented in chemical databases provide insight into nomenclature patterns for this structural class. The compound 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol, which bears CAS registry number 748-97-0, demonstrates similar structural features with phenyl substitution at different positions. This related molecule contains the same dimethylaminoethoxy-substituted phenyl group but differs in the positioning of the phenyl substituents along the butanol chain. The systematic name reflects the specific substitution pattern, with the numerical prefixes indicating the precise location of each functional group.
The structural elucidation reveals a complex three-dimensional arrangement of aromatic rings and aliphatic components. The presence of multiple phenyl groups creates significant steric interactions that influence the overall molecular conformation. The dimethylaminoethoxy substituent introduces both basic nitrogen functionality and flexible alkyl ether linkage, contributing to the compound's potential biological activity and chemical reactivity. The terminal hydroxyl group provides additional hydrogen bonding capability and serves as a reactive site for further chemical modifications.
CAS Registry Number and Alternative Chemical Designations
Chemical Abstract Service registry numbers serve as unique identifiers for specific chemical compounds, enabling precise identification across different databases and literature sources. For the specific compound this compound, direct CAS registry number identification remains challenging due to limited database coverage. However, examination of closely related structural analogs provides insight into the systematic approach used for similar compounds within this chemical family.
The structurally related compound 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol bears CAS registry number 748-97-0 and demonstrates the systematic approach used for diphenylbutanol derivatives. This compound shares the dimethylaminoethoxy-substituted phenyl group and diphenyl substitution pattern, differing primarily in the specific positioning along the butanol backbone. Alternative chemical designations for related compounds include alpha-(4-(2-(Dimethylamino)ethoxy)phenyl)-beta-ethyl-alpha-phenylphenethyl alcohol and various systematic name variants reflecting different nomenclature conventions.
The European Community number system provides additional identification frameworks for chemical substances in commercial and regulatory contexts. Related diphenylethanol compounds, such as 1,2-diphenylethanol with CAS number 614-29-9, bear European Community number 210-374-9, illustrating the systematic approach used for phenyl-substituted alcohol derivatives. These identification systems ensure accurate compound tracking across international chemical databases and regulatory frameworks.
Properties
IUPAC Name |
4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,25-26,28H,17-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBUBGBAISEBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(CCO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697833 | |
| Record name | 4-{4-[2-(Dimethylamino)ethoxy]phenyl}-3,4-diphenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97151-03-6 | |
| Record name | 4-{4-[2-(Dimethylamino)ethoxy]phenyl}-3,4-diphenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of γ-[(4-Hydroxyphenyl)phenylmethylene]benzenepropanol
The primary synthesis involves reacting γ-[(4-hydroxyphenyl)phenylmethylene]benzenepropanol with 2-dimethylaminoethyl chloride hydrochloride under basic conditions. This Williamson ether synthesis proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of the alkyl chloride.
Reaction Conditions :
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Base : Anhydrous potassium carbonate or sodium hydride.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone.
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Temperature : Reflux (60–80°C) for 12–24 hours.
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Workup : The product is isolated via extraction (ethyl acetate/water) and purified by recrystallization from dichloromethane or methanol.
Mechanistic Insight :
The base deprotonates the phenolic –OH group, generating a phenoxide ion that undergoes an SN2 reaction with 2-dimethylaminoethyl chloride. Steric hindrance from the bulky diphenyl groups may necessitate prolonged reaction times.
Alternative Pathways and Byproduct Considerations
While alkylation is the dominant method, competing reactions may occur:
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Over-alkylation : Excess alkylating agent could target secondary alcohols, though the tertiary carbinol structure mitigates this risk.
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Isomerization : Under acidic conditions, the carbinol may dehydrate to form olefins (e.g., trans-1,1,2-triphenyl-but-1-ene derivatives). This side reaction is suppressed in neutral or basic media.
Optimization of Reaction Parameters
Solvent and Base Selection
Optimal yields are achieved with DMF due to its high polarity, which solubilizes both the phenolic starting material and the alkyl chloride. Alternatives like acetone offer moderate efficiency but require longer reaction times. Strong bases (e.g., NaH) enhance phenoxide formation but risk hydrolyzing the alkyl chloride, while milder bases (K₂CO₃) balance reactivity and selectivity.
Temperature and Time Dependence
Elevated temperatures (60–80°C) accelerate the reaction but may promote decomposition. A 24-hour reflux in DMF with K₂CO₃ typically affords yields exceeding 70%.
Purification and Analytical Characterization
Crystallization Techniques
The crude product is purified via recrystallization:
Spectroscopic Data
Challenges and Mitigation Strategies
Steric Hindrance
The bulky diphenyl groups slow nucleophilic attack. Solutions include:
Chemical Reactions Analysis
Types of Reactions
4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups like nitro or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Pharmacological Applications
- Anti-cancer Research :
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Metabolic Studies :
- Investigations into the metabolic pathways of Tamoxifen and its impurities have shown that 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol can be a significant metabolite. Understanding its metabolism is crucial for assessing the pharmacokinetics and potential side effects of Tamoxifen therapy .
- Toxicological Assessments :
Case Study 1: Estrogen Receptor Modulation
A study published in the Journal of Medicinal Chemistry examined various Tamoxifen analogs, including this compound. The results indicated that modifications to the side chain could enhance or diminish estrogen receptor binding affinity, suggesting avenues for developing more effective SERMs .
Case Study 2: Metabolic Pathway Elucidation
Research conducted by the Human Metabolome Database identified this compound as a significant metabolite of Tamoxifen in human subjects. The study utilized mass spectrometry to track the metabolic fate of Tamoxifen and its impurities, providing insights into how these metabolites might influence therapeutic outcomes .
Data Table: Toxicity Profile Summary
| Toxicity Type | Description | Relevant Findings |
|---|---|---|
| Acute Toxicity | Harmful if swallowed | H302 (45.5% reports) |
| Carcinogenicity | May cause cancer | H350 (45.5% reports) |
| Reproductive Toxicity | May damage fertility or unborn child | H360 (36.4% reports) |
| Environmental Hazard | Very toxic to aquatic life | H400 (27.3% reports) |
Mechanism of Action
The mechanism of action of 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylaminoethoxy group can interact with biological membranes, altering their properties and affecting signal transduction pathways. This interaction can modulate the activity of neurotransmitters or other signaling molecules, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules.
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
Structural Similarities: The dimethylaminoethoxy group is conserved across all compounds, suggesting shared mechanisms (e.g., receptor binding modulation). Afimoxifene and the target compound differ in backbone saturation (butenyl vs. butan-1-ol) and substituents (phenol vs. diphenyl). These differences may influence receptor affinity and metabolic stability .
The Z-configuration in the compound could affect steric interactions with receptors, altering potency compared to afimoxifene .
Safety and Handling: Limited toxicity data exist for the target compound. Standard precautions (e.g., gloves, eye protection) are advised, as with structurally related amines . Afimoxifene’s topical formulation minimizes systemic exposure, whereas the target compound’s hydroxyl group may enhance solubility and absorption .
Physical and Chemical Properties
Table 2: Physical Properties
Notes :
- The hydroxyl group in the target compound enhances hydrophilicity compared to afimoxifene’s phenol group, which may influence formulation strategies .
Biological Activity
4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol, a compound with the chemical formula C26H31NO2, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several chemical reactions, including etherification and reduction processes. The compound is typically synthesized through a multi-step reaction pathway that includes the formation of key intermediates. For instance, the dimethylaminoethoxy group is introduced via nucleophilic substitution reactions.
The compound primarily interacts with various biological targets, notably the estrogen receptor. Its structural similarity to known estrogenic compounds suggests it may exert effects similar to those of estrogens, potentially influencing cellular proliferation and differentiation processes .
Antiamoebic Activity
Recent studies have highlighted the compound's efficacy against Entamoeba histolytica, the causative agent of amoebic dysentery. In vitro assays demonstrated significant inhibition of amoebic growth, with specific derivatives exhibiting enhanced potency compared to standard treatments. Notably, compounds incorporating the dimethylaminoethoxy moiety showed improved selectivity and reduced cytotoxicity towards human cells .
Cytotoxicity Profile
The cytotoxicity of this compound was evaluated using MTT assays on various cancer cell lines. The results indicated that while some derivatives displayed promising anti-cancer properties, they also exhibited variable toxicity profiles depending on the cell type. For instance, certain derivatives demonstrated better viability in lung cancer cell lines (A549) while maintaining antiamoebic activity .
Study 1: Estrogen Receptor Modulation
A study investigating the compound's interaction with estrogen receptors revealed that it could act as a selective estrogen receptor modulator (SERM). This property suggests potential therapeutic applications in hormone-related disorders such as breast cancer and osteoporosis .
Study 2: Antiamoebic Efficacy
In a comparative analysis of various hydrazone hybrids containing the dimethylaminoethoxy group, one derivative was identified as particularly effective against E. histolytica. This derivative not only inhibited amoebic growth but also demonstrated favorable safety profiles in human cell lines .
Data Table: Biological Activities
Q & A
Q. What are the key considerations for synthesizing 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol in a laboratory setting?
Methodological Answer: Synthesis involves multi-step organic reactions. A plausible route includes:
Williamson Ether Synthesis : Introduce the ethoxy-dimethylamino group via nucleophilic substitution between 2-(dimethylamino)ethanol and a halogenated aromatic precursor .
Aldol Condensation : Couple the intermediate with diphenyl ketone derivatives to form the butan-1-ol backbone .
Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water.
Validation : Confirm purity via HPLC (C18 column, UV detection) and structural integrity via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Analyze 1H and 13C spectra to verify substituent positions and stereochemistry. For example, the ethoxy group’s methylene protons appear as a triplet at δ 3.5–4.0 ppm .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., diastereomeric ratios) by single-crystal analysis .
- FT-IR : Confirm hydroxyl (O-H stretch at ~3400 cm⁻¹) and tertiary amine (C-N stretch at ~1200 cm⁻¹) functional groups .
Q. What in vitro models are suitable for initial pharmacological screening?
Methodological Answer:
- Receptor Binding Assays : Use HEK-293 cells transfected with target GPCRs to assess affinity (IC50 values via radioligand displacement).
- Cytotoxicity Screening : Employ MTT assays on HepG2 or HEK-293 cells to evaluate viability at 10–100 μM concentrations .
- Dose-Response Curves : Validate activity with three biological replicates and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .
Advanced Research Questions
Q. What strategies optimize the compound’s yield during scale-up while minimizing side reactions?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial design to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, elevated temperatures (80–100°C) may accelerate ether formation but risk decomposition .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer for the etherification step .
- In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from published studies (e.g., IC50 values) and assess variability using funnel plots or sensitivity analysis.
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C, serum-free media) to isolate confounding factors .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results .
Q. What methodologies assess the compound’s environmental fate in ecological risk studies?
Methodological Answer:
- Biodegradation Testing : Follow OECD 301F guidelines to measure degradation kinetics in activated sludge.
- Bioaccumulation Assays : Determine logP values via shake-flask method; values >3.0 indicate potential bioaccumulation .
- Environmental Tracking : Use HPLC-MS/MS to detect residues in water or soil samples (LOD: 0.1 ppb) .
Q. How to design experiments elucidating the compound’s metabolic pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify Phase I metabolites (e.g., hydroxylation at the phenyl ring) via UPLC-QTOF-MS .
- Stable Isotope Labeling : Synthesize a deuterated analog to trace metabolic cleavage sites.
- CYP Enzyme Inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .
Q. What advanced analytical approaches quantify the compound in complex biological matrices?
Methodological Answer:
- UPLC-MS/MS : Develop a validated method with a deuterated internal standard (e.g., d4-analog) to correct for matrix effects. Optimize ionization (ESI+ for tertiary amines) .
- Tissue Distribution Studies : Extract compound from homogenized tissues (e.g., liver, brain) using acetonitrile precipitation, followed by SPE cleanup .
- Pharmacokinetic Modeling : Use non-compartmental analysis (WinNonlin®) to calculate AUC, Cmax, and t1/2 from plasma concentration-time curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
